Perfluorobutylsulfonyl fluoride physical properties
Perfluorobutylsulfonyl fluoride physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorobutylsulfonyl Fluoride (B91410)
Introduction
Perfluorobutylsulfonyl fluoride (PFBSF), also known as nonafluorobutanesulfonyl fluoride (NfF), is a fluorinated organic compound with the chemical formula C₄F₉SO₂F.[1] It is a colorless to slightly yellow, volatile liquid at room temperature.[1][2][3] PFBSF serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including surfactants, pesticides, and pharmaceuticals.[3][4] Its high thermal and chemical stability, a characteristic of perfluorinated compounds, makes it a valuable reagent in organic synthesis.[5] This guide provides a comprehensive overview of the physical properties, experimental protocols for its synthesis and purification, and key chemical reactions of perfluorobutylsulfonyl fluoride.
Physical Properties
Perfluorobutylsulfonyl fluoride is characterized by its high density, low refractive index, and immiscibility with water. It is, however, soluble in common organic solvents.[2] The physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄F₁₀O₂S (or C₄F₉SO₂F) | [1][2] |
| Molecular Weight | 302.09 g/mol | [2][3][6] |
| Appearance | Colorless to light yellow transparent liquid | [1][3] |
| Boiling Point | 64 - 66 °C | [1][2][7] |
| Melting Point | < -60 °C to -110 °C; some reports < -120 °C | [1][2][3][7][8][9] |
| Density | 1.682 - 1.750 g/mL (at 20-25 °C) | [1][2][10] |
| Vapor Pressure | ~1.3 kPa (at 25 °C) or 178.4 mmHg (at 25 °C) | [8][9] |
| Refractive Index | n20/D 1.3 (lit.); n25D 1.2810 | [1] |
| Solubility | Immiscible with water; soluble in common organic solvents.[2] Hydrolyzes in water.[1][10] |
Experimental Protocols
Synthesis via Electrochemical Fluorination
Perfluorobutylsulfonyl fluoride is commercially prepared through the electrochemical fluorination (ECF) of sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide).[2][11] The process involves the electrolysis of a solution of sulfolane in anhydrous hydrogen fluoride. During electrolysis, the hydrogen atoms on the sulfolane molecule are replaced with fluorine atoms to yield perfluorobutylsulfonyl fluoride.[5]
Caption: Synthesis of PFBSF via electrochemical fluorination of sulfolane.
Purification of Commercial PFBSF
Commercially available perfluorobutylsulfonyl fluoride is often contaminated with perfluorosulfolane (6-10 mol %).[2] A purification protocol can be employed to remove this impurity.
Methodology:
-
The commercial PFBSF is vigorously stirred with a concentrated aqueous solution containing a 1:1 molar ratio of potassium phosphate (B84403) (K₃PO₄) and dipotassium (B57713) phosphate (K₂HPO₄) for 96 hours.[2]
-
During this process, the perfluorosulfolane impurity reacts with the alkaline solution to form a water-soluble salt, while the PFBSF remains unchanged and insoluble in the aqueous layer.[12]
-
After the reaction is complete, the mixture separates into two layers. The lower layer, containing the purified PFBSF, is separated.[12]
-
The aqueous layer is removed, and the product is further purified by distillation from phosphorus pentoxide (P₂O₅).[2]
-
This procedure yields PFBSF with a purity greater than 99 mol % and near-quantitative recovery.[2]
Caption: Workflow for the purification of commercial PFBSF.
Chemical Reactivity and Applications
Perfluorobutylsulfonyl fluoride is a versatile reagent, primarily used as an entry point to nonafluorobutanesulfonates (nonaflates).[2] The fluoride leaving group is readily substituted by various nucleophiles.[2]
Key Reactions:
-
Reaction with Nucleophiles: PFBSF reacts with nucleophiles such as amines, phenoxides, and enolates to produce the corresponding sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.[2]
-
Hydrolysis: While stable in water at a pH below 12, it can be hydrolyzed by strong bases like barium hydroxide (B78521) to yield barium perfluorobutanesulfonate. Treatment with sulfuric acid then produces perfluorobutanesulfonic acid.[2]
-
Applications in Catalysis: Aryl and alkenyl nonaflates derived from PFBSF are valuable electrophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] Nonaflates often exhibit greater stability and resistance to hydrolysis compared to their triflate counterparts.[2]
Caption: General reactivity pathways of perfluorobutylsulfonyl fluoride.
Safety and Handling
Perfluorobutylsulfonyl fluoride is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[6][13] It may also be corrosive to metals.[13] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is essential.[13] Work should be conducted in a well-ventilated area.[13] Containers should be kept tightly closed in a cool, dry place.[4][13]
Conclusion
Perfluorobutylsulfonyl fluoride is a pivotal chemical intermediate with well-defined physical properties and established synthetic and purification protocols. Its primary utility lies in its role as a precursor to nonaflates, which are increasingly important electrophiles in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in research and industrial applications.
References
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- 2. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
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- 4. sincerechemical.com [sincerechemical.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jecibiochem.com [jecibiochem.com]
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- 11. WO2012105586A1 - Perfluorobutane sulfonyl fluoride, potassium perfluorobutane sulfonate salt, and method for producing perfluorobutane sulfonyl fluoride - Google Patents [patents.google.com]
- 12. Method for producing Perfluorobutanesulfonyl fluoride_Chemicalbook [chemicalbook.com]
- 13. cn.haihangindustry.com [cn.haihangindustry.com]
